molecular formula C7H9F3N3OP B14432059 N-[3-(Trifluoromethyl)phenyl]phosphoric triamide CAS No. 77055-83-5

N-[3-(Trifluoromethyl)phenyl]phosphoric triamide

Cat. No.: B14432059
CAS No.: 77055-83-5
M. Wt: 239.13 g/mol
InChI Key: ZKVJHXYEVLGYHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide typically involves the reaction of 3-(trifluoromethyl)aniline with phosphoric triamide precursors under controlled conditions. One common method includes the use of a reflux condenser and a magnetic stirring bar in a flame-dried capped round-bottom flask. The reaction is carried out in the presence of triethylamine and anhydrous toluene as the solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)phenyl]phosphoric triamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphoric triamide derivatives, while substitution reactions can produce a variety of substituted phenyl phosphoric triamides .

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide involves its ability to form strong hydrogen bonds with electron-rich substances such as anions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. The molecular targets and pathways involved include hydrogen bonding interactions with anions and other electron-rich species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(Trifluoromethyl)phenyl]phosphoric triamide include other phosphoric triamides with different substituents on the phenyl ring, such as:

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high-performance materials and reagents .

Properties

CAS No.

77055-83-5

Molecular Formula

C7H9F3N3OP

Molecular Weight

239.13 g/mol

IUPAC Name

N-diaminophosphoryl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C7H9F3N3OP/c8-7(9,10)5-2-1-3-6(4-5)13-15(11,12)14/h1-4H,(H5,11,12,13,14)

InChI Key

ZKVJHXYEVLGYHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NP(=O)(N)N)C(F)(F)F

Origin of Product

United States

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